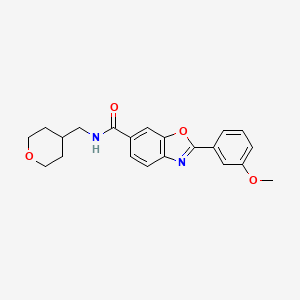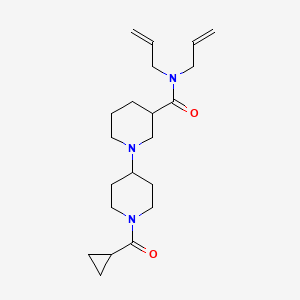![molecular formula C21H27N3O3 B6117715 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6117715.png)
2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile, also known as DMEMN, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, particularly in the treatment of cancer.
Mecanismo De Acción
The exact mechanism of action of 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood. However, it is believed that this compound inhibits the activity of protein kinase B (PKB/Akt), which is a key regulator of cell survival and proliferation. Inhibition of PKB/Akt leads to the activation of various apoptotic pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer properties, this compound has also been shown to possess antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile is its selectivity towards cancer cells, which reduces the risk of toxicity towards normal cells. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile. One potential direction is to investigate the efficacy of this compound in combination with other anticancer agents. Another direction is to explore the potential of this compound in the treatment of other diseases, such as Alzheimer's disease and diabetes. Furthermore, the development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties are also areas of interest for future research.
Conclusion:
This compound is a promising compound that has shown potential in the treatment of cancer. Its selectivity towards cancer cells and minimal toxicity towards normal cells make it an attractive candidate for further research. The development of more efficient synthesis methods and the optimization of its pharmacokinetic properties will pave the way for the development of this compound as a potential anticancer agent.
Métodos De Síntesis
The synthesis of 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile involves the reaction of 2-chloro-4-methoxymethyl-6-methylnicotinonitrile with 3,4-diethoxyphenethylamine. The reaction is carried out in the presence of a base and an organic solvent. The resulting product is then purified using column chromatography. The yield of the synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile has been extensively studied for its potential anticancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propiedades
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)ethylamino]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-5-26-19-8-7-16(12-20(19)27-6-2)9-10-23-21-18(13-22)17(14-25-4)11-15(3)24-21/h7-8,11-12H,5-6,9-10,14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTXUFAPNJOFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC(=CC(=C2C#N)COC)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B6117643.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)

![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6117666.png)

![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6117669.png)


![[2-({4-[(3-fluorobenzoyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6117680.png)
![N-(4-fluorophenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6117684.png)
![4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6117688.png)
![1-benzyl-4-[(4-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B6117694.png)
![3-(4-chlorophenyl)-7-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6117699.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6117702.png)
